molecular formula C7H15N B13204522 1-Cyclopropyl-2-methylpropan-2-amine

1-Cyclopropyl-2-methylpropan-2-amine

Cat. No.: B13204522
M. Wt: 113.20 g/mol
InChI Key: OECNZQDBVMOWFL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylpropan-2-amine is an organic compound characterized by a cyclopropyl group attached to a central amine structure

Preparation Methods

The synthesis of 1-Cyclopropyl-2-methylpropan-2-amine typically involves the reaction of cyclopropylmethyl bromide with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more complex setups, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Cyclopropyl-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-methylpropan-2-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group is known to stabilize carbocations, which can influence the compound’s reactivity and interaction with biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic attacks, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Cyclopropyl-2-methylpropan-2-amine can be compared with other cyclopropyl-containing amines such as cyclopropylamine and cyclopropylmethylamine. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which can influence its reactivity and applications. Other similar compounds include:

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1-cyclopropyl-2-methylpropan-2-amine

InChI

InChI=1S/C7H15N/c1-7(2,8)5-6-3-4-6/h6H,3-5,8H2,1-2H3

InChI Key

OECNZQDBVMOWFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC1)N

Origin of Product

United States

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